

Imidaprilat-d3: A Technical Guide to Certificate of Analysis and Isotopic Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies associated with the Certificate of Analysis (CoA) for **Imidaprilat-d3**, a deuterated stable isotope-labeled internal standard. The information presented herein is essential for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies who rely on high-purity standards for accurate quantification.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a stable isotope-labeled compound like **Imidaprilat-d3** provides critical data on its identity, purity, and quality. The following tables summarize the kind of quantitative data that would be expected for a high-quality batch of this material.

Table 1: General Information and Physical Properties



Parameter	Specification
Product Name	Imidaprilat-d3
CAS Number	1356019-69-6
Molecular Formula	C18H20D3N3O6
Molecular Weight	380.41 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol
Storage	2-8°C, under inert atmosphere

Table 2: Chemical Purity and Impurity Profile

Test	Method	Result	Specification
Chemical Purity	HPLC (UV, 215 nm)	99.8%	≥ 98.0%
¹H NMR	Conforms to Structure	Conforms	Conforms
Mass Spectrometry	ESI-MS	Conforms to Structure	Conforms
Residual Solvents	GC-MS	< 0.1%	≤ 0.5%
Water Content	Karl Fischer	0.2%	≤ 1.0%

Table 3: Isotopic Purity Assessment



Isotopic Species	Method	Result	Specification
Isotopic Purity (d₃)	LC-MS/MS	99.5%	≥ 98%
Isotopic Distribution			
dз	LC-MS/MS	99.5%	Report Value
d ₂	LC-MS/MS	0.4%	Report Value
dı .	LC-MS/MS	< 0.1%	Report Value
d₀ (Unlabeled)	LC-MS/MS	< 0.1%	Report Value

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize **Imidaprilat-d3**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Imidaprilat-d3** by separating it from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 215 nm.
- Injection Volume: 10 μL.



- Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
- Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution of a deuterated compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan from m/z 100-500.
- Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), and deuterated species (d₁, d₂, d₃) are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.
 - Calculation: Isotopic Purity (%) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂)
 + Intensity(d₃))] x 100

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule and to ensure that deuterium labeling has occurred at the intended positions.

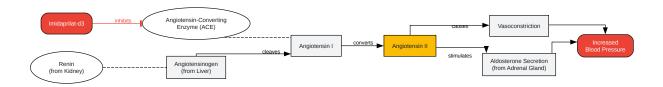
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d6 or CDCl3.
- Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.



Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals
at specific chemical shifts corresponding to the deuterated positions confirms the location of
the deuterium atoms. The remaining signals should be consistent with the non-deuterated
parts of the Imidaprilat structure.

Mechanism of Action and Signaling Pathway

Imidaprilat is the active metabolite of the prodrug Imidapril. It functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. The diagram below illustrates the role of Imidaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway for blood pressure regulation.



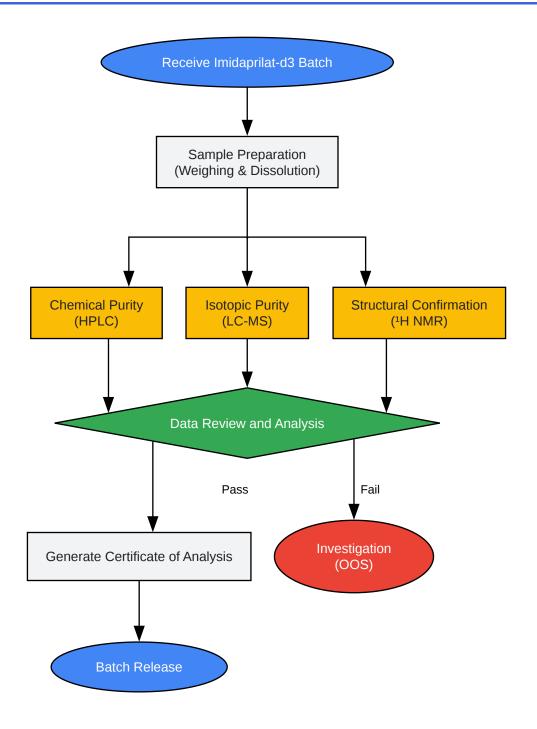
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Caption: Imidaprilat's inhibition of ACE in the RAAS pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the quality control analysis of a batch of **Imidaprilat-d3**, from sample reception to the final issuance of the Certificate of Analysis.





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Caption: Quality control workflow for Imidaprilat-d3 analysis.

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